o-Menthan-3-one

Description

Contextualization within Monoterpenoid Chemistry Research

Monoterpenoids, a class of naturally occurring compounds derived from two isoprene (B109036) units, are a cornerstone of chemical research due to their vast structural diversity and significant biological activities. Within this broad family, the menthane monoterpenoids, characterized by a cyclohexane (B81311) ring with a methyl group and an isopropyl group, have been the subject of extensive investigation. The most prominent among these is the p-menthane (B155814) skeleton, which forms the basis for well-known compounds like menthol (B31143) and menthone. These compounds are not only abundant in essential oils from plants such as peppermint but are also crucial precursors in the synthesis of flavors, fragrances, and pharmaceuticals. researchgate.netnih.govwikipedia.org Research into menthane monoterpenoids often focuses on their stereochemistry, biosynthetic pathways, and potential therapeutic applications, including antimicrobial and anticancer properties. mdpi.com However, the focus of academic and industrial research has overwhelmingly been on the para isomer, leaving other structural variants less understood.

Isomeric Considerations and Structural Diversity

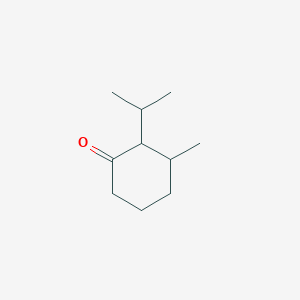

The structural diversity of menthan-3-one arises from the different possible arrangements of the methyl and isopropyl substituents on the cyclohexanone (B45756) ring, leading to ortho (o), meta (m), and para (p) isomers. While p-menthan-3-one (B150117) (5-methyl-2-isopropylcyclohexanone) is widespread and well-documented, the o- and m-menthane isomers are noted to be much rarer in nature, with suggestions that they may arise from the alkyl migration of p-menthanes. foodb.cacontaminantdb.ca

o-Menthan-3-one, systematically named 2-isopropyl-6-methylcyclohexan-1-one, presents its own layer of stereochemical complexity. The structure contains two chiral centers at positions 2 and 6 of the cyclohexane ring. This gives rise to four possible stereoisomers:

(2R,6S)-2-isopropyl-6-methylcyclohexan-1-one

(2S,6R)-2-isopropyl-6-methylcyclohexan-1-one

(2R,6R)-2-isopropyl-6-methylcyclohexan-1-one

(2S,6S)-2-isopropyl-6-methylcyclohexan-1-one

These stereoisomers can be further classified as cis or trans depending on the relative orientation of the isopropyl and methyl groups. The (2R,6S) and (2S,6R) isomers constitute one enantiomeric pair, while the (2R,6R) and (2S,6S) isomers form another. Despite these theoretical possibilities, specific research detailing the synthesis, isolation, or characterization of these individual stereoisomers of this compound is conspicuously absent from mainstream scientific literature.

Historical Perspectives on Menthan-3-one Research Evolution

The history of menthan-3-one research is heavily skewed towards the para isomer. p-Menthone was first described by Moriya in 1881 and was later synthesized through the oxidation of menthol. nih.gov Its presence in essential oils was confirmed in 1891, and since then, a vast body of literature has accumulated on its properties and applications. nih.gov

In contrast, the historical research trajectory for this compound is largely undefined. There are no seminal discovery papers or notable early synthesis reports that are readily accessible. Its existence is primarily inferred from systematic nomenclature and brief mentions in broader studies on monoterpenoid derivatives. For instance, some naturally occurring o-menthane derivatives like carquejol (B3061002) have been identified, suggesting the theoretical possibility of this compound formation in nature, but direct evidence remains elusive. researchgate.net The lack of a dedicated research history underscores the compound's rarity and the limited scientific focus it has received compared to its more common isomer.

Data on Menthan-3-one Isomers

The following tables provide a comparative overview of the structural isomers of menthan-3-one and a theoretical breakdown of the stereoisomers of this compound. It is important to note that while extensive experimental data exists for p-menthan-3-one, there is a significant lack of such data for the ortho and meta isomers in published research.

Table 1: Structural Isomers of Menthan-3-one

| Isomer | Systematic Name | Structure | Availability of Research Data |

| This compound | 2-isopropyl-6-methylcyclohexan-1-one | OCH(CH₃)₂CH₃ | Very Limited |

| m-Menthan-3-one | 2-isopropyl-5-methylcyclohexan-1-one | OCH(CH₃)₂CH₃ | Limited |

| p-Menthan-3-one | 5-methyl-2-isopropylcyclohexan-1-one | OCH(CH₃)₂CH₃ | Extensive |

Table 2: Theoretical Stereoisomers of this compound

| Stereoisomer | Configuration | Relative Stereochemistry | Enantiomeric Pair |

| 1 | (2R,6S)-2-isopropyl-6-methylcyclohexan-1-one | cis | A |

| 2 | (2S,6R)-2-isopropyl-6-methylcyclohexan-1-one | cis | A |

| 3 | (2R,6R)-2-isopropyl-6-methylcyclohexan-1-one | trans | B |

| 4 | (2S,6S)-2-isopropyl-6-methylcyclohexan-1-one | trans | B |

Structure

2D Structure

3D Structure

Properties

CAS No. |

73200-53-0 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

3-methyl-2-propan-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C10H18O/c1-7(2)10-8(3)5-4-6-9(10)11/h7-8,10H,4-6H2,1-3H3 |

InChI Key |

VMRPTQYLPHRYQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(=O)C1C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Menthan 3 One and Its Stereoisomers

De Novo Synthesis Approaches

De novo synthesis aims to construct the p-menthane (B155814) ring system from the ground up. These methods often draw inspiration from the biosynthetic pathways found in nature.

The formation of the characteristic six-membered ring of menthone is a pivotal step in its synthesis. In nature, monoterpene biosynthesis begins with acyclic precursors like geranyl diphosphate (B83284). nih.gov The enzyme (-)-(4S)-limonene synthase catalyzes the cyclization of geranyl diphosphate to form (-)-limonene, which establishes the p-menthane skeleton. nih.govgcwk.ac.in This biological process highlights the importance of intramolecular cyclization.

In chemical synthesis, analogous cyclization reactions are employed. A prominent example is the acid-catalyzed intramolecular ene reaction of citronellal (B1669106). acs.orgrsc.org This reaction, often facilitated by Lewis or Brønsted acids, converts the linear aldehyde into isopulegol (B1217435), a cyclic alcohol with the p-menthane framework. acs.orgresearchgate.net While this is often a step in menthol (B31143) synthesis, isopulegol is a direct precursor to menthone. Supramolecular catalysts have also been shown to facilitate the cyclization of citronellal, mimicking the confined environment of enzyme active sites and preventing unwanted side reactions with water. acs.org

Once the cyclic skeleton is formed, the next crucial step is the introduction of the ketone functional group at the C-3 position. In the biosynthesis of menthone in peppermint, this is a multi-step enzymatic process. Following the initial cyclization to limonene (B3431351), a cytochrome P450 enzyme hydroxylates the ring at the C-3 position to yield (-)-trans-isopiperitenol. gcwk.ac.in This alcohol is then oxidized by a dehydrogenase to the α,β-unsaturated ketone, (-)-isopiperitenone. gcwk.ac.in Subsequent enzymatic reduction and isomerization steps convert this intermediate into (+)-pulegone, which is finally reduced to (-)-menthone (B42992). nih.govgcwk.ac.in

In laboratory and industrial synthesis, the carbonyl group is often introduced via the oxidation of a corresponding secondary alcohol. For instance, menthone can be synthesized by the oxidation of menthol. wikipedia.orgbionity.com Various oxidizing agents can be used for this conversion, including those based on chromium, although greener alternatives like calcium hypochlorite (B82951) are being developed. wiserpub.comgoogle.com Another strategy involves the direct conversion of isopulegol to menthone, which simultaneously dehydrogenates the hydroxyl group to a carbonyl and hydrogenates the carbon-carbon double bond. google.com

Semisynthetic Pathways from Precursor Compounds

Semisynthetic methods are often more economically viable as they start from abundant, naturally occurring monoterpenes that already possess the p-menthane skeleton or a closely related structure.

Pulegone (B1678340) is an α,β-unsaturated ketone that serves as a direct precursor to menthone. The primary transformation required is the selective reduction of the carbon-carbon double bond in the ring. frontiersin.org Catalytic hydrogenation is the most common method to achieve this. libretexts.org This reaction typically yields a mixture of (-)-menthone and (+)-isomenthone. libretexts.orgresearchgate.net The ratio of these diastereomers can be influenced by the choice of catalyst and reaction conditions. researchgate.net For example, hydrogenation over platinum-tin (Pt-Sn) catalysts has been studied to control the stereoselectivity of the reduction. researchgate.net

Table 1: Catalytic Hydrogenation of Pulegone to Menthone/Isomenthone (B49636)

| Catalyst | Conditions | Product Ratio (-)-Menthone : (+)-Isomenthone | Reference |

|---|---|---|---|

| Palladium (Pd) | Gas or Liquid Phase | Favors menthone isomers | researchgate.net |

| Nickel (Ni) | Gas Phase, Hydrogenation | Produces equilibrium mixtures | researchgate.net |

| Copper (Cu) | Gas Phase, Hydrogenation | Produces equilibrium mixtures | researchgate.net |

This table is illustrative. Actual ratios depend on specific reaction parameters such as temperature, pressure, and solvent.

Citronellal is a major industrial starting material for the synthesis of menthone and its derivatives. d-nb.info The key transformation is the cyclization of citronellal to form isopulegol, an isomeric mixture of cyclic alcohols. rsc.orgresearchgate.net This acid-catalyzed cyclization is a cornerstone of large-scale production processes for menthol, such as those developed by Takasago and BASF. d-nb.info

The conversion to menthone requires a subsequent step. One route involves the hydrogenation of isopulegol's double bond followed by the oxidation of the resulting menthol to menthone. A more direct, atom-economical approach is the catalytic transfer hydrogenation of isopulegol, where the isopulegol molecule itself acts as the hydrogen donor and acceptor. This process, often using a supported metal catalyst, allows for the dehydrogenation of the alcohol to a ketone and the hydrogenation of the double bond in a single step, producing menthone directly from isopulegol. google.com

Table 2: Key Steps in Menthone Synthesis from Citronellal

| Step | Reactant | Product | Catalyst/Reagent Example | Reference |

|---|---|---|---|---|

| Cyclization | (+)-Citronellal | (-)-Isopulegol (B1672291) | Lewis Acid (e.g., ZnBr₂, ATPH) | d-nb.inforsc.org |

| Dehydrogenation/Hydrogenation | Isopulegol | Menthone | Supported Metal Catalysts | google.com |

Stereoselective and Enantioselective Synthesis Strategies

Producing a single, desired stereoisomer, such as (-)-menthone, requires sophisticated stereocontrol. Several strategies have been developed to achieve high stereoselectivity.

One of the most successful industrial examples is the Takasago process for synthesizing (-)-menthol, which generates the key chiral intermediate, (+)-citronellal, with high enantiomeric purity. libretexts.orgd-nb.info This process utilizes an asymmetric isomerization of N,N-diethylgeranylamine (derived from myrcene) catalyzed by a chiral rhodium-BINAP complex. d-nb.info The resulting enantiopure (+)-citronellal can then be cyclized to (-)-isopulegol and subsequently converted to (-)-menthone's parent alcohol, (-)-menthol, preserving the stereochemistry. d-nb.info

Another strategy involves the diastereoselective reduction of prochiral substrates. The hydrogenation of (+)-pulegone gives a mixture of (-)-menthone and (+)-isomenthone. libretexts.org The choice of catalyst and conditions can favor the formation of the desired (-)-menthone, which has the thermodynamically more stable trans configuration of the methyl and isopropyl groups. libretexts.org

Enzymatic and biocatalytic methods also offer high stereoselectivity. Lipases can be used for the kinetic resolution of racemic mixtures of p-menthane derivatives. mdpi.com For instance, the lipase-mediated acetylation of racemic p-menthan-3,9-diols can separate enantiomers with very high efficiency, which can then serve as chiral building blocks for further synthesis. mdpi.com Furthermore, novel terpene cyclases are being discovered and engineered to catalyze the cyclization of acyclic precursors like citronellal into specific isopulegol isomers, offering a green and highly selective alternative to chemical catalysts. researchgate.net

Chiral Auxiliary Applications in Menthan-3-one Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.org This strategy is particularly effective in establishing stereocenters with high selectivity. In the context of menthane synthesis, derivatives of menthone itself can serve as powerful chiral auxiliaries.

A notable example is the use of (+)- or (-)-p-menthane-3-carboxaldehyde, which can be prepared in two steps from the corresponding (+)- or (-)-menthone. nih.govresearchgate.netacs.orgacs.org This aldehyde acts as a versatile chiral auxiliary, enabling the synthesis of various carbonyl compounds that feature a chiral quaternary carbon atom adjacent to the carbonyl group (the alpha position). nih.govresearchgate.netacs.orgacs.org The process involves attaching the auxiliary to a substrate, performing a diastereoselective reaction to create the new stereocenter under the influence of the auxiliary's inherent chirality, and then cleaving the auxiliary to release the desired enantiomerically enriched product. wikipedia.org The effectiveness of this approach has been demonstrated in the total synthesis of natural products like (+)-cuparenone. researchgate.netacs.org

Key Features of Menthane-Based Chiral Auxiliaries:

Origin: Derived from readily available natural products (menthone). nih.govresearchgate.net

Application: Facilitates the creation of challenging chiral quaternary carbon centers. acs.org

Mechanism: Controls the stereochemical outcome of reactions by steric hindrance, forcing reagents to approach from a less hindered face. wikipedia.org

Recoverability: The auxiliary can typically be recovered and reused, adding to the efficiency of the process. wikipedia.org

Directed Stereochemical Control in Ketone Formation

Achieving specific stereochemistry in the formation of the o-menthan-3-one ring system relies on directed synthetic methods that control the spatial arrangement of atoms. Stereochemical control can be exerted through various mechanisms, including substrate control, reagent control, and catalyst control, to favor the formation of one stereoisomer over others. masterorganicchemistry.com

In the context of cyclic ketones like this compound, the conformation of the ring and the steric bulk of existing substituents heavily influence the outcome of subsequent reactions. For instance, the formation of enolates, which are key intermediates in many reactions at the alpha-carbon of a ketone, can be directed to a specific position (regioselectivity) and geometry (stereoselectivity). masterorganicchemistry.com Under kinetic control (low temperature, strong, bulky base), the less substituted, more accessible proton is removed to form the kinetic enolate. Under thermodynamic control (higher temperature, smaller, strong base), the more stable, more substituted enolate is formed. masterorganicchemistry.com

The stereochemistry of reactions involving the ketone's carbonyl group is also critical. Nucleophilic additions to the carbonyl can be influenced by the existing stereocenters on the menthane ring. According to established models like the Felkin-Anh model, the nucleophile preferentially attacks from the least hindered face, leading to a predictable stereochemical outcome at the newly formed alcohol center. nih.gov In some cases, particularly with highly reactive nucleophiles, the reaction rate can be so fast that selectivity is determined by the ground-state conformation of the ketone rather than the relative energies of transition states. nih.gov

Table 1: Factors Influencing Stereochemical Control in Ketone Formation

| Control Element | Description | Example Application in Menthane Systems |

| Substrate Control | The inherent stereochemistry and conformation of the starting material dictate the stereochemical outcome of the reaction. | The existing isopropyl and methyl groups on a menthane precursor sterically hinder one face of the molecule, directing incoming reagents to the opposite face. |

| Reagent Control | The choice of reagent, particularly its size and stereochemistry (if chiral), influences the product's stereochemistry. | Using a bulky reducing agent to reduce a double bond in a menthone precursor might favor the formation of the isomer where the agent added from the less hindered side. |

| Catalyst Control | A chiral catalyst creates a chiral environment that favors one reaction pathway over another, leading to an enantiomerically enriched product. | Asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium-BINAP) can selectively produce one enantiomer of a menthone from an unsaturated precursor. |

Enzymatic Approaches to Stereoisomer Production

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a powerful and sustainable method for producing specific stereoisomers with high purity. mdpi.com Enzymes operate under mild conditions (aqueous media, ambient temperature) and exhibit remarkable chemo-, regio-, and stereoselectivity, often eliminating the need for complex protecting group strategies that are common in traditional organic synthesis. mdpi.comacs.org

In the synthesis of menthane derivatives, enzymes can be used to selectively create or resolve chiral centers. For example, stereoisomers of 8-S-cysteinyl-p-menthan-3-one have been synthesized from (R)- and (S)-pulegone through a Michael addition of cysteine. researchgate.net The subsequent cleavage of the thio-ether bond in these conjugates can be catalyzed by enzymes like cysteine-S-conjugate β-lyase to release 8-mercapto-p-menthan-3-one, a potent flavoring agent. researchgate.net

A common enzymatic strategy for creating chiral centers is the one-pot, multi-enzyme cascade reaction. This approach uses a sequence of enzymes to build stereochemistry step-by-step. For instance, an ene-reductase (ER) can first reduce a carbon-carbon double bond in an unsaturated precursor with high stereoselectivity, creating one or two chiral centers. Subsequently, an alcohol dehydrogenase (ADH) can reduce the ketone carbonyl group to an alcohol, establishing another stereocenter with excellent control. mdpi.com By selecting the appropriate combination of enzymes, all possible stereoisomers of a target molecule can often be synthesized from a single starting material. mdpi.com

Table 2: Examples of Enzymatic Reactions for Stereoisomer Production

| Enzyme Class | Reaction Type | Application in Menthane-like Synthesis |

| Ene-Reductase (ER) | Asymmetric reduction of C=C double bonds | Reduction of pulegone or other unsaturated menthenones to form specific stereoisomers of menthone. mdpi.com |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of ketones or oxidation of alcohols | Stereoselective reduction of a menthone to a specific menthol isomer, or resolution of a racemic menthol mixture. mdpi.com |

| Lyase | Cleavage of C-C, C-O, or C-N bonds | Cleavage of a cysteine conjugate from 8-S-cysteinyl-p-menthan-3-one to produce optically active 8-mercapto-p-menthan-3-one. researchgate.net |

| Lipase | Hydrolysis or formation of esters | Kinetic resolution of racemic menthol by selectively acylating one enantiomer, allowing the separation of the resulting ester from the unreacted alcohol. |

Grignard Reagent Applications in Menthan-3-one Derivative Synthesis

Grignard reagents (R-MgX) are highly versatile organometallic compounds that function as potent carbon-based nucleophiles. openstax.org They are widely used in organic synthesis to form new carbon-carbon bonds. A primary application of Grignard reagents in relation to this compound is their reaction with the ketone's carbonyl group to produce derivatives, most commonly tertiary alcohols. masterorganicchemistry.commasterorganicchemistry.com

When a Grignard reagent adds to this compound, the nucleophilic alkyl or aryl group from the reagent attacks the electrophilic carbonyl carbon. This addition breaks the carbon-oxygen pi bond, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with a proton source (such as dilute acid) protonates the alkoxide to yield the final tertiary alcohol derivative. masterorganicchemistry.com This reaction effectively converts the ketone functional group into a hydroxyl group while adding a new carbon substituent, expanding the molecular complexity and creating a new chiral center at the former carbonyl carbon.

The stereochemical outcome of the Grignard addition to a chiral ketone like this compound is governed by steric hindrance. The reagent will preferentially approach the carbonyl from the less sterically encumbered face of the molecule, often leading to the formation of one diastereomer in excess. nih.gov

General Reaction Scheme:

Addition: this compound reacts with a Grignard reagent (e.g., Methylmagnesium bromide). The methyl group adds to the carbonyl carbon. masterorganicchemistry.com

Intermediate: A diastereomeric mixture of magnesium alkoxide intermediates is formed.

Workup: Addition of an acid (e.g., H₃O⁺) protonates the alkoxide, yielding the corresponding 3-methyl-o-menthan-3-ol derivative. masterorganicchemistry.com

This methodology allows for the synthesis of a wide array of o-menthan-3-ol derivatives by simply varying the "R" group of the Grignard reagent (R-MgX). mdpi.com

Chemical Reactivity and Mechanistic Investigations of Menthan 3 One Systems

Isomerization and Epimerization Research

Enolization and Keto-Enol Tautomerism Dynamics

The chemical reactivity of o-Menthan-3-one is significantly influenced by the presence of alpha-hydrogens, which allows for the formation of enol or enolate intermediates. This process, known as keto-enol tautomerism, is a dynamic equilibrium between the ketone (keto) form and the corresponding enol form, which features a hydroxyl group adjacent to a carbon-carbon double bond.

The equilibrium for simple ketones like menthone overwhelmingly favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, the transient formation of the enol is a critical mechanistic step that enables reactivity at the alpha-carbon. The rate of this tautomerization can be significantly increased by the presence of acid or base catalysts.

Acid-Catalyzed Enolization: In the presence of an acid, the carbonyl oxygen is first protonated, which increases the acidity of the alpha-hydrogens. A weak base (such as the solvent or the conjugate base of the acid) can then deprotonate the alpha-carbon, leading to the formation of the enol. masterorganicchemistry.com

Base-Catalyzed Enolization: Under basic conditions, a base directly removes a proton from the alpha-carbon to form a resonance-stabilized enolate ion. Protonation of the oxygen atom of the enolate then yields the enol. chemtube3d.com The rate of base-catalyzed enolization is dependent on the strength of the base used.

The dynamics of this equilibrium are crucial for understanding the stereochemical outcomes of reactions involving this compound.

Diastereomeric Interconversion Mechanisms

This compound possesses two stereocenters, at the C2 (isopropyl group) and C5 (methyl group) positions. This gives rise to two pairs of diastereomers: menthone (the trans isomer) and isomenthone (B49636) (the cis isomer). A key feature of this system is the ability of these diastereomers to interconvert under certain conditions. wikipedia.org

This interconversion, or epimerization, occurs specifically at the C2 position, which is alpha to the carbonyl group. The mechanism is directly facilitated by the keto-enol tautomerism discussed previously. wikipedia.org When menthone (or isomenthone) forms its enol or enolate intermediate, the stereocenter at the C2 carbon is destroyed as it becomes sp²-hybridized and planar. wikipedia.org Subsequent reprotonation of this planar intermediate can occur from either face of the double bond. Protonation from one face regenerates the original diastereomer, while protonation from the opposite face leads to the formation of the other diastereomer.

This reversible epimerization leads to an equilibrium mixture of the two diastereomers. Starting with pure (-)-menthone (B42992), for instance, treatment with acid or base will result in a mixture containing both (-)-menthone and (+)-isomenthone. acs.org At room temperature, the equilibrium favors the more thermodynamically stable trans isomer, menthone, where the bulky alkyl groups are further apart. wikipedia.org

Table 1: Equilibrium composition of the diastereomeric mixture of menthone and isomenthone at room temperature. wikipedia.org

This facile interconversion is a classic example of how a seemingly simple tautomerism can have significant stereochemical consequences.

Derivatization Reactions for Advanced Chemical Structures

The carbonyl group and the adjacent alpha-carbons in this compound are primary sites for chemical modification, allowing for a wide range of derivatization reactions to produce advanced chemical structures.

Formation of Oxime and Semicarbazide (B1199961) Derivatives

Like other ketones, this compound readily undergoes condensation reactions with nitrogen-based nucleophiles.

Oxime Formation: The reaction of menthone with hydroxylamine (B1172632), typically in the presence of a weak base like sodium bicarbonate, yields menthone oxime. tandfonline.comresearchgate.net This reaction involves the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. The resulting oximes can exist as E/Z isomers.

Semicarbazone Formation: Similarly, menthone reacts with semicarbazide to form menthone semicarbazone. researchgate.net These crystalline derivatives are historically important for the purification and characterization of ketones. Menthone semicarbazones and related thiosemicarbazones have also been synthesized and investigated for their biological activities. researchgate.netnih.gov

Acylation and Esterification Reactions

While ketones themselves are not directly acylated or esterified in the traditional sense, related transformations can be achieved through reactions involving the enolate or through rearrangement reactions.

Acylation: The enolate of menthone, formed by reaction with a strong base, can act as a nucleophile and react with acylating agents like acid chlorides or anhydrides. This reaction, occurring at the alpha-carbon, results in the formation of a β-dicarbonyl compound.

Esterification (via Baeyer-Villiger Oxidation): A significant ester-forming reaction for cyclic ketones is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone (a cyclic ester). wikipedia.org Menthone was one of the original substrates used by Baeyer and Villiger in their discovery of this reaction in 1899. wikipedia.orgwikipedia.org Using a peroxyacid, menthone is oxidized to the corresponding seven-membered lactone. The reaction is regioselective, with the oxygen atom typically inserting on the more substituted side of the carbonyl group. sigmaaldrich.com

Halogenation and Functional Group Interconversion Studies

The reactivity of the enol/enolate intermediate is central to the halogenation of this compound.

Halogenation: The alpha-carbon of menthone can be readily halogenated with chlorine, bromine, or iodine under either acidic or basic conditions. pressbooks.pubchemistrysteps.com

Under acidic conditions , the reaction proceeds through the enol intermediate and typically results in monohalogenation at the more substituted alpha-carbon. pressbooks.pub Further halogenation is disfavored because the electron-withdrawing halogen destabilizes the protonated carbonyl intermediate required for further enolization. pressbooks.pub

Under basic conditions , the reaction proceeds via the enolate. The introduction of the first halogen atom increases the acidity of the remaining alpha-hydrogens, making subsequent halogenations faster. pressbooks.pubchemistrysteps.com This often leads to polyhalogenation.

Functional Group Interconversion: The ketone functionality of menthone is a versatile starting point for numerous transformations. A primary example is its reduction to form the corresponding secondary alcohols, menthol (B31143) and its diastereomers. nih.gov This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation, with the stereochemical outcome depending on the reagents and conditions employed. researchgate.net

Role in Complex Reaction Networks

This compound, being an abundant and relatively inexpensive chiral molecule derived from natural sources, is a valuable building block in the "chiral pool" for organic synthesis. nih.govnih.gov Its inherent stereochemistry can be transferred to more complex target molecules, avoiding the need for asymmetric synthesis from achiral precursors.

Menthone serves as a versatile starting material or intermediate in the synthesis of other natural products and complex organic molecules. For example, it is a key intermediate in various industrial syntheses of (-)-menthol, a commercially significant flavor and fragrance compound. libretexts.org One such process involves the hydrogenation of (+)-pulegone to a mixture of (-)-menthone and (+)-isomenthone, which is then subjected to a dissolving metal reduction. The enolate intermediate formed is thermodynamically protonated to yield the desired (-)-menthol. libretexts.org Furthermore, its derivatives, such as the lactone obtained from the Baeyer-Villiger oxidation, can serve as chiral intermediates for the synthesis of biologically active natural products. nih.gov The ability to control the stereochemistry at its two existing chiral centers and to introduce new functionality at the carbonyl and alpha-positions makes menthone a strategic component in complex synthetic pathways. researchgate.net

Stereochemical Aspects and Chiral Resolution of Menthan 3 One Systems

Analysis of Diastereomer and Enantiomer Ratios

The quantitative determination of the composition of diastereomeric and enantiomeric mixtures is fundamental in stereochemical analysis. rsc.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography are routinely employed for this purpose. rsc.org While ¹H NMR can sometimes resolve signals for different diastereomers, ¹³C NMR spectroscopy is often more reliable, especially in cases of signal overlap in the proton spectrum. acs.org For instance, even with short relaxation delays, ¹³C NMR can provide accurate product ratios that are consistent with other quantitative methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). acs.org

The enantiomeric excess (ee), which measures the purity of a chiral sample, is a critical parameter. annualreviews.org It can be determined through various methods, including polarimetry, which measures the rotation of plane-polarized light. sathyabama.ac.inmasterorganicchemistry.com However, modern chromatographic techniques are generally preferred for their accuracy. rsc.org The analysis of diastereomeric ratios (dr) and the enantiomeric excess of each diastereomer provides a complete picture of the stereochemical composition of a sample. caltech.edu

Chiral Separation Methodologies

The separation of stereoisomers, particularly enantiomers which have identical physical properties in an achiral environment, requires specialized techniques. ajol.info Chiral chromatography is the cornerstone of enantioseparation, utilizing a chiral stationary phase (CSP) or a chiral mobile phase additive to create a chiral environment where enantiomers interact differently, leading to their separation. sigmaaldrich.comchiralpedia.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analytical and preparative separation of enantiomers. chiralpedia.comshimadzu.com The method relies on chiral stationary phases (CSPs) that create transient diastereomeric complexes with the enantiomers of the analyte, resulting in different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. chiralpedia.commdpi.com

Method development in chiral HPLC often involves screening various combinations of CSPs and mobile phases to achieve optimal separation. shimadzu.comymcamerica.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, significantly influences the separation by affecting analyte solubility and interactions with the CSP. sigmaaldrich.comymcamerica.com

Table 1: Example Parameters for Chiral HPLC Method Screening This table is illustrative and does not represent specific data for o-Menthan-3-one but general parameters used in such analyses.

| Parameter | Options | Purpose |

| Chiral Column | Polysaccharide-based (e.g., CHIRALPAK®, CHIRALCEL®) | Provides the chiral environment for separation. shimadzu.com |

| Mobile Phase | Normal Phase (Hexane/Ethanol), Polar Organic (Methanol) | Affects analyte solubility and interaction with the CSP. sigmaaldrich.comymcamerica.com |

| Flow Rate | 0.5 - 2.0 mL/min | Influences resolution and analysis time. |

| Temperature | Ambient (e.g., 25°C) | Can affect retention and selectivity. mdpi.com |

| Detection | UV (e.g., 230 nm) | Monitors the elution of separated enantiomers. ymcamerica.com |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster and more efficient results. chiralpedia.comchromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for higher flow rates without a significant loss in efficiency. shimadzu.comchromatographyonline.com

Organic modifiers, such as methanol (B129727) or ethanol (B145695), are added to the mobile phase to modulate analyte solubility and interaction with the CSP. shimadzu.com Polysaccharide-based CSPs are also widely used in SFC and can exhibit different selectivity compared to their use in HPLC. mdpi.com The optimization of SFC methods involves screening columns and modifiers to find the best conditions for resolving the enantiomers. shimadzu.commdpi.com SFC is considered more environmentally friendly than HPLC due to the reduced consumption of organic solvents. chiralpedia.com

The goal of preparative chromatography is to isolate the components of a mixture for further use, making it a purification technique. ajol.info Both HPLC and SFC can be scaled up from analytical to preparative scales to isolate pure stereoisomers of compounds like this compound. sigmaaldrich.commdpi.com This is crucial for obtaining sufficient quantities of each isomer for further characterization or use.

Predictable scale-up is possible when the same bonded phase chemistry is used across different particle sizes for the CSPs. sigmaaldrich.com Techniques like simulated moving bed (SMB) chromatography can be employed for large-scale, continuous separations, offering significantly higher throughput compared to batch preparative chromatography. sigmaaldrich.comchiralpedia.com

Stereochemical Assignments and Conformational Analysis

Once separated, the absolute configuration of each stereoisomer must be determined. This involves assigning the (R) or (S) descriptor to each chiral center according to the Cahn-Ingold-Prelog priority rules. libretexts.org

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. thieme-connect.deberkeley.edu This technique requires a single, high-quality crystal of the compound. tcichemicals.com By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of atoms. thieme-connect.de

To determine the absolute configuration of a chiral molecule, the phenomenon of anomalous scattering is utilized. thieme-connect.de This is most effective when the molecule contains a "heavy" atom (e.g., bromine, sulfur, or phosphorus), although it has been achieved in exceptional cases with lighter atoms like oxygen. thieme-connect.detcichemicals.com If the target molecule itself is difficult to crystallize or lacks a heavy atom, it can be derivatized with a chiral auxiliary of known absolute configuration to facilitate crystallization and subsequent structural determination. tcichemicals.com

Spectroscopic Elucidation of Stereochemistry

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, in menthan-3-one systems is heavily reliant on advanced spectroscopic techniques. mdpi.com Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide a wealth of information for stereochemical assignment. nii.ac.jp The chemical shift of a particular nucleus is highly sensitive to its local electronic environment, which is, in turn, dictated by its spatial relationship with other atoms and functional groups. For instance, in cyclohexane-based systems like this compound, axial and equatorial substituents experience different magnetic environments, leading to distinct chemical shifts. researchgate.net

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for elucidating stereochemistry. scielo.bripb.pt NOESY experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å. scielo.br This allows for the unambiguous assignment of relative stereochemistry. For example, a strong NOESY correlation between two protons would indicate they are on the same face of the ring system. scielo.br

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is an absorption spectroscopy method based on the differential absorption of left and right circularly polarized light by optically active, chiral molecules. ramauniversity.ac.inpmda.go.jp The resulting CD spectrum is highly sensitive to the molecule's stereochemistry and conformation. researchgate.net For ketones, the n→π* transition of the carbonyl group often gives rise to a characteristic signal in the CD spectrum. The sign and intensity of this Cotton effect can be correlated with the stereochemistry of the carbon atoms near the carbonyl group, providing crucial information for assigning the absolute configuration of chiral centers.

Conformational Dynamics and Restricted Rotations

The six-membered ring of this compound is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. frontiersin.org The molecule undergoes dynamic conformational changes, primarily through ring flipping, and experiences restricted rotation around certain bonds. libretexts.orgdoubtnut.com

Influence of Steric Hindrance on Molecular Conformations

The conformational equilibrium of this compound is significantly influenced by steric hindrance between its substituent groups. In its most stable chair conformation, the bulky isopropyl and methyl groups preferentially occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions. frontiersin.org An axial substituent experiences steric clashes with the other two axial hydrogens on the same side of the ring, which raises the energy of the conformer.

Computational studies and microwave spectroscopy have confirmed that for related compounds like menthone, the most stable conformers are those with a chair configuration where both the isopropyl and methyl groups are in equatorial orientations. frontiersin.org The conformational landscape of diastereomers like isomenthone (B49636), where one substituent is forced into an axial position in the chair conformation, is significantly different, highlighting the critical role of steric effects in determining molecular structure. frontiersin.org The conformational preferences can also be influenced by the solvent environment and the potential for intramolecular hydrogen bonding in related diol structures. researchgate.net

Inversion Barriers and Ring Flipping Dynamics

The cyclohexane (B81311) ring in this compound is not static but undergoes a rapid conformational interconversion known as a chair flip or ring inversion. masterorganicchemistry.com During this process, the chair conformation passes through higher-energy transition states, including a "half-chair" and a "twist-boat" conformation. masterorganicchemistry.com A key consequence of the ring flip is that all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com

Table of Spectroscopic and Dynamic Data for Cyclohexane Systems

| Parameter | System | Value | Technique/Method |

| Ring Inversion Energy Barrier | Cyclohexane | ~10 kcal/mol | NMR Spectroscopy |

| Ring Inversion Energy Barrier | Azetidine | 7.2 kcal/mol | NMR Spectroscopy |

| Nitrogen Inversion Energy Barrier | Ammonia (NH₃) | 5.8 kcal/mol | Microwave Spectroscopy |

| Phosphorus Inversion Energy Barrier | Phosphine (PH₃) | 31.5 kcal/mol | N/A |

Analytical Characterization Techniques in Menthan 3 One Research

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for isolating o-Menthan-3-one from other components in a sample, allowing for its accurate measurement. The choice of chromatographic method depends on the sample matrix and the volatility of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound in essential oils. core.ac.uk In this method, the volatile components of a sample are separated in the gas phase by a chromatography column before being detected and identified by a mass spectrometer. core.ac.uk The GC provides separation based on the compounds' boiling points and interactions with the column's stationary phase, while the MS fragments the eluted molecules and sorts them by their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Research has demonstrated the efficacy of GC-MS in identifying this compound (also referred to as menthone or its isomers) in various plant extracts. For instance, GC-MS analysis of the essential oil from Mentha longifolia (Wild Mint) identified trans-p-menthan-3-one as a notable constituent alongside other major compounds like pulegone (B1678340) and piperitenone. nih.govresearchgate.net In one study, trans-p-menthan-3-one constituted 2.92% of the total essential oil. nih.gov Similarly, l-Menthone has been identified as a major component (13.4%) in other Mentha longifolia essential oil analyses. ajol.info The technique is also used to analyze the chemical composition of oils from plants such as Ziziphora clinopodioides. thegoodscentscompany.com

The typical GC-MS analysis involves injecting the essential oil, often diluted in a solvent, into a heated port. The components are separated on a capillary column (e.g., 30 m × 0.32mm × 0.25 μm) and identified by comparing their mass spectra and retention indices with those in spectral libraries. core.ac.uk

Table 1: Example of Compounds Identified with this compound in Mentha longifolia Essential Oil via GC-MS

| Compound | Percentage Composition (%) |

| Pulegone | 82.02 |

| trans-p-Menthan-3-one | 2.92 |

| Piperitenone | 2.69 |

| β-Caryophyllene | 2.19 |

| Data sourced from a 2024 study on Mentha longifolia essential oil. nih.gov |

While GC is favored for volatile compounds, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), serves as a crucial tool for analyzing less volatile or thermally unstable compounds. diva-portal.org The development of a robust LC method is a systematic process aimed at achieving a desired separation. waters.com This process involves selecting the appropriate stationary phase (column), mobile phase (solvents), and detector. waters.comresearchgate.net

For compounds like this compound, a reversed-phase HPLC method would typically be developed. The process involves:

Column Selection : A C18 column is a common starting point for separating moderately non-polar compounds. nih.gov

Mobile Phase Optimization : A gradient elution using a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) is optimized to achieve resolution between the target analyte and other components. waters.comresearchgate.net

Detector Selection : A Diode-Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and quantification. researchgate.nethope.edu

Though less common for direct analysis of this compound compared to GC, LC methods are vital for analyzing derivatives or related non-volatile compounds in a mixture. diva-portal.orgnih.gov The principles of LC method development are broadly applicable across various chemical families, from polyphenols to amino acids. researchgate.netnih.gov

Headspace Gas Chromatography (HS-GC) is a specialized sample introduction technique for GC that is ideal for the analysis of volatile and semi-volatile organic compounds in liquid or solid samples. wikipedia.orgrfppl.co.in Instead of injecting a liquid sample directly, HS-GC involves analyzing the vapor phase (the "headspace") in equilibrium with the sample in a sealed vial. chromatographyonline.com This technique is advantageous as it minimizes the introduction of non-volatile matrix components into the GC system, which can contaminate the column and interfere with the analysis. rfppl.co.in

HS-GC is widely applied in various fields:

Food and Beverage Analysis : To analyze aromatic compounds that contribute to flavor and off-flavor. wikipedia.org

Environmental Monitoring : For detecting volatile pollutants like BTEX (benzene, toluene, ethylbenzene, and xylenes) in water and soil. chromatographyonline.com

Forensic Toxicology : For determining blood alcohol content and detecting other volatile poisons. wikipedia.orgrfppl.co.in

Industrial Quality Control : For analyzing residual solvents in pharmaceuticals or dissolved gases in transformer oil. wikipedia.orgscioninstruments.com

For a compound like this compound, HS-GC could be used to quantify its presence in products like chewing gum, herbal teas, or to monitor its release from cosmetic formulations without complex sample extraction procedures. wikipedia.org

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is used to determine the molecular structure of a compound by measuring its interaction with electromagnetic radiation. For this compound, NMR, IR, and Raman spectroscopy are key techniques for confirming its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. nih.gov Both ¹H and ¹³C NMR are used to confirm the structure of this compound. ebi.ac.uk

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR provides information on the number of non-equivalent carbons in a molecule. openstax.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃ (methyl), CH₂ (methylene), CH (methine), and quaternary carbons. openstax.org Studies have used ¹H and ¹³C NMR spectra to identify 2-isopropyl-5-methylcyclohexanone (an isomer of this compound) isolated from natural sources. ebi.ac.uk

Table 2: Representative ¹³C NMR Chemical Shift Data for p-Menthan-3-one (B150117)

| Atom | Chemical Shift (δ) in ppm |

| C=O | ~212 |

| CH (isopropyl) | ~34.5 |

| CH (ring) | ~45.5, ~50.0 |

| CH₂ (ring) | ~23.0, ~32.5 |

| CH₃ (methyl) | ~22.0 |

| CH₃ (isopropyl) | ~19.5, ~21.0 |

| Note: Values are approximate and can vary based on solvent and specific isomer. Data compiled from spectral databases. spectrabase.com |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies. For this compound, the most prominent peak in its IR spectrum is the strong absorption from the carbonyl (C=O) group stretch. researchgate.net

Research on (-)-menthone (B42992) has identified key IR absorption peaks:

A strong C=O stretch is observed around 1706-1710 cm⁻¹. researchgate.net

Strong C-H stretching vibrations are seen in the range of 2869-2955 cm⁻¹. researchgate.net

Table 3: Key IR Absorption Frequencies for (-)-Menthone

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H Stretch | 2953, 2926, 2869 | Strong, characteristic of alkanes |

| C=O Stretch | 1706 | Strong, characteristic of a ketone |

| Data sourced from IR spectrum of isolated (-)-menthone. researchgate.net |

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). researchgate.netresearchgate.net While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, non-polar bonds often produce strong Raman signals. For this compound, the C=O stretch would also be visible in the Raman spectrum, as would various C-C and C-H vibrations throughout the molecule's skeleton. cdnsciencepub.com

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. In the context of this compound, Electron Ionization (EI) is a common method for generating these ions.

In a typical EI-MS process, the this compound molecule is bombarded with a high-energy electron beam (commonly 70 eV). This interaction dislodges an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+). mdpi.com The molecular ion of this compound would have an m/z corresponding to its molecular weight (154 g/mol ). This molecular ion is often unstable and carries excess energy, leading it to break apart into smaller, more stable charged fragments and neutral radicals in a process called fragmentation. mdpi.comsciforum.net Only the charged fragments are detected by the mass spectrometer.

The fragmentation pattern is highly dependent on the molecule's structure, and while specific data for this compound is not widely published, the fragmentation of its isomer, p-Menthan-3-one (menthone), has been studied in detail and provides a strong model for the expected pathways. mdpi.comrsc.org The fragmentation of cyclic ketones like menthanones is driven by the formation of the most stable cations and radicals. mdpi.com

Key fragmentation pathways observed for p-Menthan-3-one (menthone), and thus anticipated for this compound, include:

McLafferty Rearrangement: This is a characteristic fragmentation for ketones. It involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. For p-menthone, this process results in the loss of a neutral propene molecule (C₃H₆), leading to a prominent fragment ion at m/z 112. mdpi.comrsc.org This is often the base peak (most abundant ion) in the spectrum. mdpi.com

Alpha-Cleavage: The bonds adjacent to the carbonyl group can break, leading to the loss of alkyl radicals. For instance, the loss of an isopropyl radical (•C₃H₇) or a methyl radical (•CH₃) can occur. The loss of a methyl radical from the molecular ion of p-menthone results in a fragment at m/z 139. mdpi.com

Further Fragmentation: The primary fragment ions can undergo further fragmentation. For example, the m/z 112 ion can lose a methyl radical to form an ion at m/z 97, which can then lose a molecule of carbon monoxide (CO) to produce a fragment at m/z 69. mdpi.com

The analysis of these fragmentation patterns allows for the structural confirmation of the menthanone skeleton and the positions of its substituents. The relative abundance of each fragment ion provides a characteristic "fingerprint" for the compound.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment/Origin |

|---|---|---|

| 154 | 32.6 | [C₁₀H₁₈O]•+ (Molecular Ion) |

| 139 | 42.9 | [M - CH₃]⁺ |

| 112 | 99.9 | [M - C₃H₆]•+ (McLafferty Rearrangement) |

| 97 | 20.7 | [112 - CH₃]⁺ |

| 83 | 19.8 | [C₆H₁₁]⁺ |

| 69 | 54.0 | [C₅H₉]⁺ or [97 - CO]⁺ |

| 55 | 33.1 | [C₄H₇]⁺ |

| 41 | ~86.5 (from other source nih.gov) | [C₃H₅]⁺ |

Advanced Detection and Sensing Methodologies

The detection of specific volatile organic compounds (VOCs) like this compound is critical in fields such as food science, perfumery, and environmental monitoring. mdpi.com Beyond traditional analytical methods, advanced sensing technologies offer rapid, sensitive, and often portable solutions for real-time analysis. mdpi.com These technologies typically rely on the interaction of the target analyte with a specialized sensing material, which results in a measurable change in a physical or chemical property.

One of the most promising approaches is the development of electronic noses (e-noses) . nih.govuc.edu These devices utilize an array of cross-selective gas sensors. When exposed to a vapor, each sensor in the array responds differently, generating a unique pattern or "fingerprint" for that specific odor. nih.gov This data is then processed by a pattern recognition system to identify and classify the analyte. uc.edu

Specific advanced sensor types that hold potential for this compound detection include:

Quartz Crystal Microbalance (QCM) Sensors: QCM-based e-noses have been successfully used to discriminate the scents from different mint species, which are rich in menthone and related terpenoids. mdpi.comdntb.gov.ua These sensors operate by measuring a change in the resonance frequency of a quartz crystal as analyte molecules adsorb onto its surface, which is coated with a sensing material. mdpi.com The mass of the adsorbed molecules directly correlates to the frequency shift.

Chemiresistive Sensors: These sensors measure the change in electrical resistance of a sensing material upon exposure to a target gas. mdpi.com Metal-oxide semiconductors (MOS), such as zinc oxide (ZnO) or tin oxide (SnO₂), are widely used for this purpose. mdpi.comrsc.org Doping these metal oxides with other elements can enhance their sensitivity and selectivity towards specific VOCs, including ketones like acetone, at low concentrations. rsc.org

Graphene-Based Sensors: Graphene and its derivatives are being explored for next-generation sensors due to their exceptionally large surface-area-to-volume ratio and high electron mobility. titech.ac.jp Graphene field-effect transistors (GFETs) can be functionalized with specific biomolecules, such as peptides designed to bind to target odor molecules. This binding alters the electrical conductivity of the graphene, allowing for highly sensitive and selective detection. titech.ac.jp This approach has been demonstrated for detecting molecules like menthol (B31143), a close structural relative of menthanone. titech.ac.jp

Photoionization Detectors (PIDs): PIDs are highly sensitive VOC sensors that use high-energy ultraviolet (UV) light to ionize gas molecules. alphasense.com The resulting ions generate an electrical current that is proportional to the concentration of the VOC. While not highly selective on their own, they are valued for their swift response and ability to detect low concentrations of a broad range of compounds. alphasense.com

These advanced methodologies represent a shift towards faster, more adaptable, and field-deployable systems for the detection of this compound and other important VOCs.

| Sensing Technology | Operating Principle | Relevance to this compound Detection |

|---|---|---|

| Quartz Crystal Microbalance (QCM) E-Nose | Measures mass changes via frequency shifts of a piezoelectric crystal coated with a sensing material. mdpi.com | Proven effective for discriminating different mint scents, indicating sensitivity to menthone isomers. mdpi.comdntb.gov.ua |

| Metal-Oxide (MOS) Chemiresistor | Analyte adsorption on a heated semiconductor surface changes its electrical resistance. mdpi.com | High sensitivity demonstrated for various VOCs, including ketones; performance can be tuned by doping. rsc.org |

| Graphene Field-Effect Transistor (GFET) | Adsorption of molecules onto a functionalized graphene surface modulates its electrical conductivity. titech.ac.jp | High potential for selectivity and sensitivity; demonstrated for related odor molecules like menthol. titech.ac.jp |

| Photoionization Detector (PID) | Uses UV light to ionize VOCs; the resulting current is measured and is proportional to concentration. alphasense.com | Provides rapid, real-time monitoring of total VOC concentration with high sensitivity. alphasense.com |

Biochemical and Enzymatic Transformations Involving Menthan 3 One

Role in Natural Monoterpene Biosynthesis Pathways

In plants, particularly in species of the Mentha genus, o-Menthan-3-one is a key metabolite in the pathway that produces commercially important compounds like menthol (B31143).

In the essential oil of peppermint (Mentha x piperita), (−)-menthone is the predominant monoterpene produced as the epidermal oil glands mature. nih.govmdpi.com The biosynthesis of this compound is a critical step within the complex monoterpenoid pathway occurring in the secretory cells of these glands. nih.gov The pathway begins with the cyclization of geranyl diphosphate (B83284) to (−)-limonene, which then undergoes a series of hydroxylations, dehydrogenations, reductions, and isomerizations. nih.govnih.gov

The direct precursor to menthone is (+)-pulegone. mdpi.comnih.gov The formation of menthone is catalyzed by the enzyme (+)-pulegone reductase (PR), an NADPH-dependent enzyme belonging to the medium-chain dehydrogenase/reductase (MDR) superfamily. mdpi.comnih.govscentree.co This enzyme stereoselectively reduces the C2–C8 alkene double bond of (+)-pulegone to yield primarily (−)-menthone, along with a smaller amount of (+)-isomenthone. nih.govnih.govmdpi.com The native enzyme from peppermint converts (+)-pulegone into (−)-menthone and (+)-isomenthone in approximately a 70:30 ratio. scentree.cofishersci.nl Pulegone (B1678340) reductase is considered a key enzyme in menthol biosynthesis as it determines the stereochemistry of the resulting menthone, which in turn dictates the stereochemistry of the final menthol products. mdpi.comnih.govpherobase.com

Following its synthesis from pulegone, this compound serves as the immediate precursor to the various menthol isomers that characterize peppermint oil. nih.govthegoodscentscompany.com This conversion is a reductive step where the C3-carbonyl group of the menthone molecule is reduced to a hydroxyl group. nih.gov This process, which occurs later in the plant's development and is often associated with flower initiation, is catalyzed by two distinct, stereospecific, NADPH-dependent ketoreductases. nih.govspringernature.com

These enzymes are:

(−)-menthone:(−)-(3R)-menthol reductase (MMR) , which reduces (−)-menthone primarily to (−)-menthol. nih.gov

(−)-menthone:(+)-(3S)-neomenthol reductase (MNR) , which reduces (−)-menthone mainly to (+)-neomenthol. nih.govgoogle.com

Similarly, the co-product of pulegone reduction, (+)-isomenthone, is also reduced by these enzymes to produce (+)-isomenthol and (+)-neoisomenthol. nih.govspringernature.com The respective activities of these two menthone reductases account for all the menthol diastereoisomers found in peppermint oil. nih.gov The conversion from (−)-menthone to (−)-menthol is a critical final step in the biosynthesis of menthol, the most significant component of peppermint essential oil. google.com

Microbial and Enzymatic Biotransformation Studies

The this compound molecule is a versatile substrate for various biocatalytic transformations using whole microbial cells or isolated enzymes. These studies are driven by the search for novel bioactive compounds and greener synthetic routes.

Microorganisms have demonstrated the ability to perform diverse transformations on this compound. Both oxidative and reductive reactions have been observed, often with high stereo- and regioselectivity.

Bacterial strains, in particular, have shown unique oxidative capabilities. Strains of Acinetobacter, such as NCIEI 9871 and TD63, can perform Baeyer-Villiger oxidation on (+)-menthone, yielding a lactone product with high efficiency (90% and 61% respectively). Notably, these bacterial enzymes exhibit high substrate specificity, oxidizing only the (+)-enantiomer while leaving (−)-menthone untouched. Metabolism of menthone has also been noted in a Corynebacterium sp., which is capable of cleaving the ring structure. Metabolism by Pseudomonas fluorescens has also been reported. A bacterium isolated from sewage can utilize related compounds like (-)-menthol, and its growth medium is found to contain menthone, suggesting an oxidative pathway from the alcohol to the ketone.

Fungi have also been utilized for menthone biotransformation, though much of the research focuses on the transformation of menthol or the synthesis of menthol from precursors. nih.gov However, the antifungal properties of menthone itself have been studied; it can inhibit the growth of fungi like Fusarium proliferatum by affecting histone acetylation and compromising cell membrane integrity.

Insects, while not microorganisms, possess enzymatic systems capable of transforming menthone. Larvae of Spodoptera litura (the tobacco cutworm) convert (1R,4S)-(−)-menthone into several oxidized products, including 7-hydroxymenthone (20.7%) and p-menth-3-on-9-oic acid (48.6%). The 7-hydroxymenthone can be further reduced to 7-hydroxyneomenthol.

The enzymes responsible for the reduction of this compound to menthol in peppermint have been isolated, cloned, and characterized in detail. nih.gov These enzymes, (−)-menthone:(−)-(3R)-menthol reductase (MMR) and (−)-menthone:(+)-(3S)-neomenthol reductase (MNR), both belong to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govgoogle.com Despite sharing 73% amino acid sequence identity, they exhibit distinct catalytic properties and produce different stereoisomers. nih.govmdpi.com

MMR is highly specific for the production of (−)-menthol from (−)-menthone, converting it to 95% (−)-(3R)-menthol and only 5% (+)-(3S)-neomenthol. nih.govmdpi.com In contrast, MNR yields 94% (+)-(3S)-neomenthol and 6% (−)-(3R)-menthol from the same substrate. nih.govmdpi.com These enzymes also act on (+)-isomenthone, producing the corresponding neoisomenthol (B150136) and isomenthol (B1236540) isomers. nih.gov Their distinct properties, including pH optima and substrate affinity (Km), allow for the precise regulation of menthol isomer composition in the plant. nih.govspringernature.com

| Property | (−)-Menthone:(−)-(3R)-Menthol Reductase (MMR) | (−)-Menthone:(+)-(3S)-Neomenthol Reductase (MNR) |

|---|---|---|

| Deduced Protein Size | 34,070 Da | 35,722 Da |

| Optimal pH | ~7.0 (Neutral) | 9.3 (Alkaline) |

| Products from (−)-Menthone | 95% (−)-Menthol, 5% (+)-Neomenthol | 94% (+)-Neomenthol, 6% (−)-Menthol |

| Products from (+)-Isomenthone | 87% (+)-Neoisomenthol, 13% (+)-Isomenthol | 86% (+)-Isomenthol, 14% (+)-Neoisomenthol |

| Km for (−)-Menthone | 3.0 µM | 674 µM |

| Km for (+)-Isomenthone | 41 µM | > 1 mM |

| Km for NADPH | 0.12 µM | 10 µM |

| kcat | 0.6 s−1 | 0.06 s−1 |

Research into the enzymatic transformation of sulfur-containing analogs of this compound is limited. However, enzymatic reactions have been employed in the synthesis of these compounds. One notable example is the preparation of p-mentha-8-thiol-3-one (B1345191), a sulfur-containing aroma compound also known as thiomenthone. A patented method describes a chemoenzymatic route for its synthesis. The process involves a non-enzymatic reaction of cysteine with pulegone to form a cysteine-pulegone conjugate. This conjugate is then treated with a β-lyase enzyme from the bacterium Eubacterium limosum, which cleaves the cysteine group to form the final p-mentha-8-thiol-3-one product. This demonstrates the potential of enzymes to catalyze reactions on sulfur-containing p-menthane (B155814) skeletons, specifically in forming the thiol group from a cysteine conjugate.

Metabolic Pathways and Biological Roles (excluding human clinical)

Detailed metabolic pathways and specific non-clinical biological roles for this compound are not well-documented in publicly available scientific research. The metabolic focus in the scientific community has been on the para-isomer due to its prevalence in nature.

There is no specific, direct research evidence available that details the involvement of this compound in lipid metabolism. While general classifications for some related monoterpenoids may broadly associate them with lipid and fatty acid metabolism, dedicated studies on this compound's role in these pathways are absent from the current body of scientific literature.

Table 1: Research Findings on this compound and Lipid Metabolism

| Research Area | Findings for this compound |

|---|---|

| Direct Metabolic Studies | No specific studies found. |

| Enzyme Interaction | No specific enzymes identified. |

| Effect on Lipid Profile | No data available. |

While the general class of menthane monoterpenoids is widely recognized as plant metabolites, specific research identifying this compound as a significant natural metabolite in plants is not available. The overwhelming majority of research focuses on p-menthan-3-one (B150117) and its stereoisomers, which are well-established as major components of essential oils in various plant species, particularly within the Mentha genus (mints). echemi.comnih.govebi.ac.ukebi.ac.uk

The biosynthetic pathways for p-menthan-3-one in plants like peppermint (Mentha x piperita) have been extensively studied. nih.govoup.comnih.gov This pathway involves multiple enzymatic steps, starting from geranyl diphosphate and proceeding through intermediates like limonene (B3431351) and piperitenone. nih.govnih.gov However, equivalent research detailing a biosynthetic pathway for this compound or its isolation as a primary metabolite from plant sources has not been documented.

Table 2: Plant Metabolite Research Findings

| Parameter | Finding for this compound | Finding for p-Menthan-3-one (for context) |

|---|---|---|

| Natural Occurrence | Not documented as a significant plant metabolite. | Widely found in essential oils of Mentha species (peppermint, spearmint), geranium, and others. echemi.com |

| Biosynthetic Pathway | Not elucidated. | Well-characterized pathway in peppermint, involving enzymes such as limonene synthase and pulegone reductase. nih.govoup.com |

| Known Plant Sources | No specific plant sources identified. | Mentha x piperita, Nepeta tenuifolia, Osmanthus fragrans. nih.gov |

Theoretical and Computational Studies of Menthan 3 One

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. wikipedia.org These ab initio ("from the beginning") and Density Functional Theory (DFT) methods solve the electronic Schrödinger equation to determine molecular energies, electron densities, and other electronic properties. wikipedia.org

Density Functional Theory (DFT) has become a widely used method in computational chemistry for its balance of accuracy and computational cost. mdpi.com DFT calculations focus on the electron density to determine the energy and electronic structure of a molecule. mdpi.com For molecules like o-Menthan-3-one, DFT is applied to optimize the molecular geometry, calculate vibrational frequencies, and predict spectroscopic properties. mdpi.com

Commonly used functionals, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to model the electronic structure. mdpi.comfrontiersin.org These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and determine the molecular electrostatic potential. This information is crucial for understanding the molecule's reactivity. For instance, studies on related ketones use DFT to analyze reaction mechanisms and predict stereoselectivity. mdpi.com

Table 1: Representative DFT Calculation Parameters for Terpenoid Ketones

| Parameter | Typical Value/Method | Purpose |

| Functional | B3LYP, M06-2X, wB97XD | Approximates the exchange-correlation energy. |

| Basis Set | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ | Describes the atomic orbitals used in the calculation. |

| Geometry Optimization | Yes | To find the lowest energy structure (conformation). |

| Frequency Calculation | Yes | To confirm a true minimum on the potential energy surface and to predict IR spectra. |

| Solvation Model | PCM, SMD | To simulate the effects of a solvent on the molecule's properties. |

This table is generated based on common practices in computational chemistry for organic molecules.

Ab initio methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a higher level of theory without relying on empirical parameterization. wikipedia.org These methods are computationally more demanding but can provide more accurate results, serving as a benchmark for DFT calculations. For instance, MP2 calculations are often used for geometry optimization and energy evaluations in studies of related monoterpenoids. frontiersin.org

The choice of basis set is critical for the accuracy of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ), provide more flexibility for describing the distribution of electrons but also increase the computational time. mdpi.com The selection involves a trade-off between the desired accuracy and the computational resources available. For a molecule the size of this compound, basis sets like 6-311++G(d,p) or aug-cc-pVTZ are often employed to achieve reliable predictions of its properties. frontiersin.org

Conformational Analysis and Energy Landscapes

The cyclohexane (B81311) ring of this compound is not planar and can adopt several conformations, primarily chair and boat forms. The substituents (isopropyl and methyl groups) can be in either axial or equatorial positions, leading to different stereoisomers and conformers with varying energies.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in aqueous solution or organic solvents. nih.gov These simulations provide insights into the stability of different conformers and the transitions between them. acs.org

By simulating the system for nanoseconds or longer, MD can map the conformational landscape and identify the most populated states. acs.org The choice of solvent in the simulation is crucial, as interactions between the solute (this compound) and solvent molecules can significantly influence conformational preferences. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized. Studies on similar amphiphilic terpenoids have successfully used MD simulations to understand their conformational properties in aqueous solutions. nih.gov

The structure of this compound consists of a ketone group (C=O) on a substituted cyclohexane ring. The molecule contains hydrogen atoms on carbon atoms and a carbonyl oxygen that can act as a hydrogen bond acceptor. However, it lacks a conventional hydrogen bond donor (like an -OH or -NH group). Therefore, classical intramolecular hydrogen bonding does not play a role in determining its conformation. The conformational preferences are instead dominated by steric effects, such as the minimization of repulsion between the bulky isopropyl and methyl groups, which favors placing them in equatorial positions on the chair conformer. frontiersin.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of molecules.

DFT calculations are routinely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. mdpi.com A study on the related compounds menthone and isomenthone (B49636) utilized broadband Fourier-transform microwave spectroscopy and quantum chemical calculations to explore their conformational landscapes. frontiersin.org The researchers found that the experimentally obtained rotational constants for the observed conformations agreed very well with those calculated for the lowest energy conformers, demonstrating the predictive power of these computational methods. frontiersin.org

Table 2: Comparison of Experimental vs. Calculated Spectroscopic Data for Menthone (a closely related isomer)

| Spectroscopic Data | Experimental Value | Calculated Value (Method) | Reference |

| Rotational Constant A (MHz) | 1856.1364 | 1852.1 (B3LYP/aug-cc-pVTZ) | frontiersin.org |

| Rotational Constant B (MHz) | 1144.1542 | 1144.9 (B3LYP/aug-cc-pVTZ) | frontiersin.org |

| Rotational Constant C (MHz) | 988.3378 | 987.9 (B3LYP/aug-cc-pVTZ) | frontiersin.org |

By comparing the computationally predicted spectra with experimental data, researchers can confirm the structure and conformation of the molecule. Discrepancies between predicted and experimental values can also provide deeper insights into molecular behavior, such as the influence of solvent effects or vibrational averaging that may not have been fully captured by the theoretical model. mdpi.com

Reactivity Predictions and Mechanistic Insights

Computational chemistry provides powerful tools for predicting the reactivity of molecules and understanding complex reaction mechanisms. For this compound, theoretical studies based on Density Functional Theory (DFT) offer significant insights into its electronic structure and chemical behavior. These methods allow for the calculation of various molecular properties that are directly related to the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energies of these frontier orbitals and the gap between them (ΔE = ELUMO – EHOMO) are key descriptors of reactivity:

EHOMO : A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher reactivity in reactions with electrophiles.

ELUMO : A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity in reactions with nucleophiles.

HOMO-LUMO Gap (ΔE) : The energy gap is an indicator of molecular stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

DFT calculations on monoterpenes, including the structurally related menthol (B31143), have shown that these compounds are generally stable and less reactive compared to others like thymol (B1683141) or pinene. mdpi.comnih.gov This is reflected in a relatively lower HOMO energy, indicating a weaker tendency for electron donation. mdpi.comnih.gov For this compound, the carbonyl group (C=O) significantly influences the distribution and energy of the frontier orbitals, with the HOMO often localized around the oxygen atom's lone pairs and the LUMO centered on the π* anti-bonding orbital of the carbonyl group.

| Parameter | Significance | Implication for this compound |